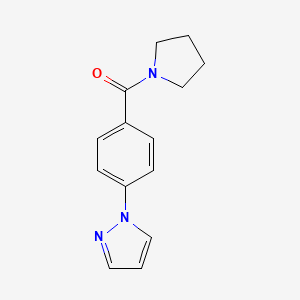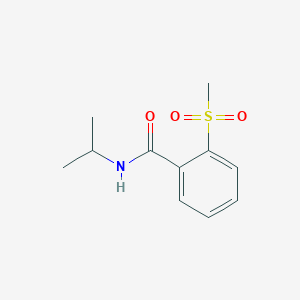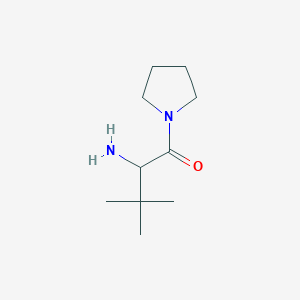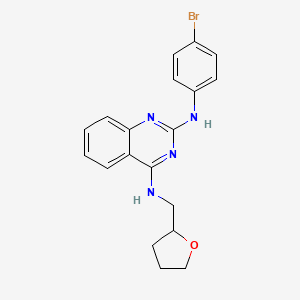
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PPM is a small molecule that exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects through multiple mechanisms. Inhibition of NF-κB activation is one of the main mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory effects. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have antioxidant properties and to inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on a variety of cell types. However, one limitation of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. One area of research is the development of new drugs based on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. Researchers are also investigating the use of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is ongoing research on the mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects, which could lead to the development of more effective drugs.
Méthodes De Synthèse
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone can be synthesized using a variety of methods. One popular method involves the reaction of 4-bromo-1-(pyrazol-1-yl)benzene with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone.
Applications De Recherche Scientifique
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. Research has shown that (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has also been shown to have anti-tumor properties by inducing apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(4-pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-9-1-2-10-16)12-4-6-13(7-5-12)17-11-3-8-15-17/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNCXHJKBCHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)



![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)
![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)



